Adrenalone

Vue d'ensemble

Description

L'adrénalone est un agoniste adrénergique principalement utilisé comme vasoconstricteur topique et agent hémostatique. Il s'agit de la forme cétone de l'épinéphrine (adrénaline) et agit principalement sur les récepteurs adrénergiques alpha-1, avec peu d'affinité pour les récepteurs bêta . L'adrénalone a été utilisée pour prolonger l'action des anesthésiques locaux et est connue pour ses propriétés vasoconstrictrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'adrénalone peut être synthétisée par diverses méthodes. Une méthode courante consiste à oxyder l'épinéphrine pour former de l'adrénalone. Ce processus utilise généralement des agents oxydants tels que le permanganate de potassium ou l'acide chromique dans des conditions contrôlées .

Méthodes de production industrielle : Dans les environnements industriels, l'adrénalone est souvent produite par hydrogénation asymétrique de composés précurseurs à l'aide de catalyseurs tels que [Rh(COD)Cl]2 et des ligands phosphines chiraux bidentates . Cette méthode garantit un rendement et une pureté élevés, ce qui la rend appropriée pour la production à grande échelle.

Analyse Des Réactions Chimiques

Autoxidation and Cyclization

Adrenaline undergoes autoxidation, forming reactive o-quinone intermediates. Quantum chemical studies reveal two pathways depending on protonation states :

-

Unprotonated quinone : Cyclization via intramolecular Michael addition.

-

Protonated quinone : Altered reaction kinetics due to proton transfer.

The cyclization step is pH-dependent:

-

Acidic pH : Rate is pH-independent.

-

Alkaline pH : Rate increases significantly with pH.

Free Radical Scavenging Activity

Adrenaline neutralizes free radicals through multiple mechanisms :

-

SPLET (Sequential Proton Loss Electron Transfer) : Dominates in aqueous media (e.g., 95% contribution for noradrenaline).

-

Hydrogen Transfer (HT) : Minor contribution (e.g., 3–5% for phenolic sites).

| Mechanism | Adrenaline Contribution | Noradrenaline Contribution |

|---|---|---|

| SPLET | ~2% | ~29% |

| HT (O3a/O4a) | 3–5% | 1–3% |

Copper Chelation and Oxidative Stress Inhibition

Adrenaline forms bidentate complexes with Cu(II), reducing oxidative stress :

-

Stable complexes : Involving phenolic oxygen (O3a/O4a) and aromatic nitrogen (N9).

-

Thermochemical favorability :

-

ΔG° (DCM) : Ranges from −2.8 to −28.6 kcal/mol.

-

ΔG° (CDCM) : More exergonic (e.g., −21.98 kcal/mol for O4a site).

-

| Complex Type | ΔG° (kcal/mol) | Key Sites Involved |

|---|---|---|

| Bidentate (O4a + O3a) | −20.40 to −24.39 | Phenolic oxygens |

| Monodentate (N9) | −1.29 to −27.64 | Aromatic nitrogen |

Glycogenolysis in Liver

Adrenaline activates glycogen phosphorylase via α1/β2-adrenergic receptors :

-

α1-receptor binding : Increases intracellular Ca²⁺ via IP3.

-

β2-receptor binding : Activates adenylyl cyclase → cAMP → protein kinase A → phosphorylase activation.

Cardiovascular Effects

-

α1-receptor vasoconstriction : Increases peripheral resistance.

-

β1-receptor cardiac stimulation : Enhances heart rate and contractility .

Metabolic Termination

Adrenaline’s effects are terminated by:

Applications De Recherche Scientifique

Pharmacological Applications

Adrenalone is primarily recognized for its cardiovascular effects, similar to those of adrenaline. Its applications include:

- Cardiac Resuscitation : this compound has been studied for its role in improving survival rates during out-of-hospital cardiac arrest. Research indicates that it can effectively restart the heart, increasing the chances of survival upon hospital admission. In a study involving over 4,000 participants, those treated with this compound showed a higher rate of return of spontaneous circulation compared to placebo groups .

- Cardiovascular Drug Development : Recent findings have highlighted the molecular mechanisms through which this compound stimulates heart function. It activates voltage-gated calcium channels in cardiomyocytes, enhancing cardiac contraction. This mechanism presents new targets for developing safer alternatives to traditional beta-blockers used in managing hypertension and other cardiovascular conditions .

Experimental Research Applications

This compound's impact extends beyond immediate clinical applications into experimental research:

- Neuroscience Studies : this compound's modulation of hormone release has implications for understanding stress-related disorders. Researchers at MIT are exploring how controlled release of hormones like this compound can influence mental health conditions such as PTSD and depression. This approach seeks to manipulate peripheral organ functions to study their effects on the central nervous system without invasive procedures .

- Respiratory Network Development : Studies have shown that this compound can influence respiratory activity during embryonic development. In experiments with medulla-spinal cord preparations, this compound application abolished non-respiratory activity while enhancing respiratory frequency, suggesting its potential role in developmental biology and respiratory physiology .

Case Studies and Research Findings

The following table summarizes key studies on the applications of this compound:

Mécanisme D'action

Adrenalone exerts its effects by acting on alpha-1 adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the area of application, which helps in controlling bleeding and prolonging the effects of local anesthetics . The compound is metabolized by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), resulting in the formation of 3O-methylthis compound and other metabolites .

Comparaison Avec Des Composés Similaires

Epinephrine (Adrenaline): Both compounds are adrenergic agonists, but epinephrine acts on both alpha and beta receptors, while adrenalone primarily targets alpha-1 receptors.

Noradrenaline (Norepinephrine): Similar to this compound, noradrenaline acts on alpha receptors but also has significant effects on beta receptors.

Isoprenaline: Unlike this compound, isoprenaline primarily targets beta receptors and is used as a bronchodilator.

Uniqueness: this compound’s primary action on alpha-1 adrenergic receptors and its ketone structure distinguish it from other adrenergic compounds. Its specific use as a topical vasoconstrictor and hemostatic agent highlights its unique applications in medicine .

Activité Biologique

Adrenalone, a compound structurally related to adrenaline (epinephrine), has garnered attention for its potential biological activities, particularly in cardiovascular and metabolic contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is an α- and β-adrenergic receptor agonist, similar to adrenaline but with distinct pharmacological properties. The compound's mechanism involves the stimulation of adrenergic receptors, leading to physiological responses such as increased heart rate, enhanced myocardial contractility, and modulation of vascular tone.

-

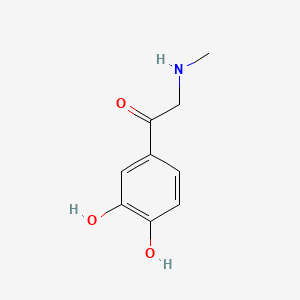

This compound Structure :

- It shares a catecholamine structure with hydroxyl groups at positions 3 and 4 on the aromatic ring, contributing to its receptor affinity.

- The nitrogen group in this compound is key for its interaction with adrenergic receptors, influencing its efficacy and selectivity.

-

Receptor Interaction :

- This compound's action on β-adrenergic receptors primarily results in increased cyclic AMP (cAMP) levels, promoting glycogenolysis and lipolysis.

- Its α-adrenergic activity can lead to vasoconstriction and increased peripheral resistance.

Cardiovascular Activity

This compound's impact on cardiac function has been extensively studied. Research indicates that it can enhance myocardial performance through various mechanisms:

- Calcium Channel Modulation : this compound promotes the opening of voltage-gated calcium channels in cardiomyocytes, increasing intracellular calcium levels and thereby enhancing contractility .

- Clinical Studies : A study examining adrenaline's use in cardiac arrest found that while it improved short-term survival rates, it also raised the risk of severe neurological damage among survivors . This suggests that similar compounds like this compound may exhibit a complex balance between benefits and risks in critical care settings.

Metabolic Activity

This compound has been shown to influence metabolic processes significantly:

- Glycogenolysis : The compound stimulates glycogen breakdown in liver cells via β-adrenergic pathways, which is crucial during stress responses .

- Corticostimulating Action : Research highlights that this compound may exert corticostimulating effects, which are significant for stress response management .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Anaphylaxis Treatment : A retrospective study indicated that adrenaline use in hemodynamically stable anaphylaxis patients was associated with a reduced risk of hypotension during treatment. This finding underscores the importance of adrenergic agents like this compound in emergency care .

- Cardiac Arrest Outcomes : In a randomized trial involving out-of-hospital cardiac arrests, patients treated with adrenaline had marginally improved survival rates but faced higher chances of severe brain damage compared to placebo groups. This raises questions about the safety profile of adrenergic agents like this compound in critical situations .

Data Tables

The following table summarizes key findings from studies examining the biological activity of this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Adrenalone inhibits dopamine β-oxidase, and how does this relate to its pharmacological activity?

this compound acts as a competitive inhibitor of dopamine β-oxidase, blocking the conversion of dopamine to norepinephrine. Structural studies reveal that its amine group forms an ionic bond with Asp75, while its aromatic ring interacts hydrophobically with Tyr152, Phe72, and Phe317 . The hydroxyl group forms hydrogen bonds with Ala145, stabilizing enzyme inhibition. At 10 μM and 100 μM, this compound reduces substrate absorption by 99% and 27%, respectively, indicating concentration-dependent efficacy . Researchers should validate inhibition kinetics via enzyme activity assays and molecular docking simulations.

Q. What synthetic routes are commonly employed for this compound production, and what are their comparative advantages?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of 3,4-dihydroxy-ω-chloroacetophenone with methylamine to form the amine derivative .

- Route 2 : Cyanohydrin formation from ionone with hydrocyanic acid, followed by oxidation and N-methylation . Route 1 is preferred for scalability and yield (>98% purity), while Route 2 is more complex but allows structural modifications. Researchers should analyze intermediates using HPLC (as per Pharmacopeial guidelines) to ensure purity .

Q. How can researchers adjust this compound dosing across animal models to account for metabolic differences?

Use the body surface area (BSA) normalization method with species-specific Km coefficients:

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound purity and detecting impurities in experimental formulations?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 255 nm. Calculate purity via peak area ratios (), where and are sample/standard peak responses, and / are molecular weights of this compound (181.19) and its hydrochloride salt (217.65) .

- Electron Spin Resonance (ESR) : Detect semiquinone radicals formed during this compound oxidation to assess stability .

Q. How should researchers address contradictions in reported adrenergic receptor binding affinities of this compound?

this compound’s α1-adrenoceptor agonism is well-documented (IC₅₀ = 36.9 μM), but its diesters (e.g., dipivefrine) show higher activity despite this compound’s inactivity in intraocular models . To resolve this:

- Perform radioligand binding assays with transfected cells expressing human α1 receptors.

- Compare this compound’s efficacy in isolated tissue models (e.g., vascular smooth muscle contraction assays) .

- Evaluate metabolite activity (e.g., esterase-mediated hydrolysis products) to rule out prodrug mechanisms .

Q. What strategies optimize this compound solubility and stability in experimental formulations?

- Solubility : this compound hydrochloride is soluble in DMSO (30 mg/mL at 25°C). For aqueous solutions, use buffered saline (pH 7.4) with ≤10% DMSO .

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) .

Q. How can receptor-binding studies differentiate this compound’s activity from structurally similar compounds like Epinine?

this compound’s β-keto group distinguishes it from Epinine’s β-hydroxyl group, altering receptor interaction dynamics. To compare:

- Conduct site-directed mutagenesis on adrenergic receptors (e.g., Asp113 in α1 receptors) to identify critical binding residues .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and affinity differences .

Q. What experimental models best capture this compound’s prolonged vascular effects observed in vivo?

- Denervated Tissue Models : In cats, this compound-induced vasoconstriction persists for hours post-denervation, suggesting non-neural mechanisms. Use surgically denervated ear arteries to isolate direct receptor effects .

- Ex Vivo Perfusion Systems : Measure vascular resistance in isolated rodent mesenteric beds pre-treated with this compound (0.05–0.1 mM) .

Q. Methodological Notes

- Dose Conversion : Always validate cross-species dosing with pilot pharmacokinetic studies .

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) and report raw data for meta-analysis .

- Ethical Compliance : For animal studies, adhere to institutional guidelines for vasoconstrictor use and pain management .

Propriétés

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMVOUYYNKPMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-13-5 (hydrochloride) | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048710 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-45-6 | |

| Record name | Adrenalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adrenalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adrenalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.